miuraenamide A

Actin Cytoskeleton Cofilin Antagonism Mechanism of Action

Standard actin stabilizers like jasplakinolide bind F-actin non-selectively, confounding cofilin-specific mechanistic studies. Miuraenamide A (CAS 905982-74-3) uniquely competes with cofilin for F-actin binding while leaving gelsolin and Arp2/3 interactions intact. • Bromophenol group interacts with actin Tyr133, Tyr143, and Phe352, physically occluding the cofilin binding site • Induces distinct SRF/MRTF-dependent transcriptional programs vs. jasplakinolide • Accessible via optimized total synthesis (3.2% overall yield) or heterologous biosynthesis (5× productivity gain over native fermentation)

Molecular Formula C34H42BrN3O7
Molecular Weight 684.6 g/mol
CAS No. 905982-74-3
Cat. No. B1258891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemiuraenamide A
CAS905982-74-3
Synonymsmiuraenamide A
Molecular FormulaC34H42BrN3O7
Molecular Weight684.6 g/mol
Structural Identifiers
SMILESCC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C
InChIInChI=1S/C34H42BrN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+
InChIKeyLOOHMHDNJMUEAT-SFHJFPFYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miuraenamide A: Actin Stabilizer Overview


Miuraenamide A (CAS 905982-74-3) is a brominated cyclic depsipeptide isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, with the molecular formula C34H42BrN3O7 and a molecular weight of 684.6 g/mol [1]. It exhibits dual functionality as both a selective antifungal agent targeting Phytophthora species and an actin filament stabilizer that accelerates actin polymerization and inhibits depolymerization at nanomolar concentrations [2]. Structurally characterized by an unusual β-methoxy-substituted dehydrophenylalanine moiety and a central brominated tyrosine residue, miuraenamide A represents a unique scaffold within the cyclodepsipeptide class of marine-derived natural products with applications spanning antifungal discovery and cytoskeletal pharmacology [3].

Actin filament stabilization research
Cofilin-selective actin dynamics probe
Selective antifungal lead for Phytophthora screening
Marine-derived cyclodepsipeptide scaffold

Why Miuraenamide A Is Irreplaceable


Despite sharing actin-stabilizing properties with prototypical agents like jasplakinolide, miuraenamide A exhibits a distinct binding mode on F-actin that cannot be replicated by other in-class compounds. Whereas jasplakinolide binds F-actin without affecting the interaction of actin-binding proteins such as cofilin, gelsolin, or profilin, miuraenamide A selectively competes with cofilin for binding to F-actin while leaving gelsolin and Arp2/3 binding unaffected [1]. Molecular dynamics simulations reveal that the bromophenol group of miuraenamide A interacts with actin residues Tyr133, Tyr143, and Phe352, shifting the D-loop of the neighboring actin monomer, creating tighter monomer packing, and physically occluding the cofilin binding site—a structural interaction unique to miuraenamide A within the actin stabilizer class [2]. Furthermore, transcriptomic analysis demonstrates that miuraenamide A and jasplakinolide differentially regulate gene expression in endothelial cells, confirming that their functional divergence extends beyond in vitro actin biochemistry to cellular-level outcomes [3]. Substitution with simplified analogs lacking the brominated tyrosine or possessing altered C-terminal modifications results in either loss of potency or complete inversion of functional activity from nucleation promotion to nucleation inhibition [4].

Cofilin binding
Jasplakinolide does not compete with cofilin; cofilin-pathway modulation may differ.
Structural analog
Non-brominated analogs may lose cofilin-occlusion and activity; bromophenol required.
Gene regulation
Transcriptional response may not mirror jasplakinolide; SRF target gene induction context-dependent.

Miuraenamide A: Differentiation Evidence


Cofilin Competition vs. Jasplakinolide

Miuraenamide A differentiates from the prototypical actin stabilizer jasplakinolide through selective competition with cofilin for F-actin binding. While jasplakinolide binds to F-actin without affecting the interaction of any actin-binding proteins (ABPs) including cofilin, gelsolin, or profilin, miuraenamide A specifically competes with cofilin binding while leaving gelsolin and Arp2/3 binding unaffected [1].

Cofilin competition
Head-to-head
Selective competition with cofilin; jasplakinolide shows no ABP competition
Enables cofilin-specific probe context
Jasplakinolide does not discriminate actin-binding proteins
Actin Cytoskeleton Cofilin Antagonism Mechanism of Action

Bromophenol-Actin Interaction & Cofilin Occlusion

Molecular dynamics simulations demonstrate that the bromophenol group of miuraenamide A—absent in jasplakinolide and non-brominated analogs—interacts specifically with actin residues Tyr133, Tyr143, and Phe352 [1]. This interaction shifts the D-loop of the neighboring actin monomer, creating tighter packing of the monomers and physically occluding the cofilin binding site [2]. The bromine substitution at the central tyrosine is essential for this interaction, as SAR studies confirm that bromination is critical for maintaining biological activity [3].

Binding mechanism
Method context
Bromophenol interacts with Tyr133, Tyr143, Phe352; D-loop shift occludes cofilin site
Structural basis for selectivity; supports binding-site interpretation
Molecular dynamics simulation evidence
Molecular Dynamics Binding Site Mapping Structure-Activity Relationship

Differential Gene Expression vs. Jasplakinolide

Transcriptome analysis in human umbilical vein endothelial cells (HUVECs) reveals that miuraenamide A and jasplakinolide produce distinct gene expression profiles despite similar effects on cytoskeletal morphology and proliferation [1]. Miuraenamide A is identified as a potent inducer of G-actin-dependent SRF (serum response factor) target gene expression, a property not equivalently shared by jasplakinolide [2]. Additionally, both compounds affect migration in a distinctive manner, with miuraenamide A treatment leading to increased adhesive area, more focal adhesion sites, and reduced migration speed [3].

Transcriptional divergence
Head-to-head
Distinct SRF target gene induction; altered migration phenotype vs. jasplakinolide
Transcriptional endpoint context differs
HUVEC transcriptome and migration assays
Transcriptomics Gene Expression Cell Migration

Antifungal Selectivity vs. Miuraenamide B

Miuraenamide A exhibits potent and selective inhibition against the phytopathogenic oomycete Phytophthora sp., with moderate inhibition against some fungi and yeasts, and no activity against bacteria [1]. Miuraenamide B, the iodinated analog, shares this selectivity profile but differs in molecular weight (C34H42IN3O7; MW 731.6) [2]. Both compounds inhibit NADH oxidase with an IC50 value of 50 μM, consistent with a mechanism involving the mitochondrial respiratory chain electron transfer system, similar to β-methoxyacrylate-type antibiotics [3].

NADH oxidase IC50
Class-level
50 μM (miuraenamide A and B)
Supports antifungal screening context
Mitochondrial target class; Phytophthora selective
Antifungal Activity Phytopathogen Control Selectivity Index

Heterologous Production Yield Improvement

Heterologous expression of the miuraenamide A biosynthetic gene cluster (85.9 kbp) in Myxococcus xanthus, combined with feeding of 3-bromo-L-tyrosine, achieves a yield of 1.21 mg/L—a 20-fold increase over the initially prepared heterologous transformant (approximately 0.06 mg/L) [1]. While this yield is comparable to that of the native producer Paraliomyxa miuraensis SMH-27-4 (1 mg/L), the culture time is 4.5 times shorter, resulting in a five-fold improvement in overall productivity [2].

Heterologous yield
Reported
1.21 mg/L (20× initial); 5× productivity increase
Supports scalable production route
Myxococcus xanthus expression; 3-bromo-L-tyrosine feeding
Biosynthesis Heterologous Expression Process Optimization

Total Synthesis Yield Enhancement

An optimized total synthesis of miuraenamide A, utilizing Suzuki–Miyaura coupling as a key step to construct the unsaturated hydroxycarboxylic acid moiety from a chiral epoxide, achieves an overall yield of 3.2% over the longest linear sequence [1]. This represents a 1.7-fold improvement over the previously reported procedure, which achieved a yield of only 1.9% [2].

Total synthesis yield
Reported
3.2% overall (1.7× vs prior 1.9%)
Supports synthetic access for SAR
Suzuki–Miyaura coupling; longest linear sequence
Total Synthesis Chemical Production Synthetic Efficiency

Miuraenamide A: Application Scenarios


Cofilin-Specific Actin Dynamics Studies

Miuraenamide A is uniquely suited for investigations requiring selective modulation of cofilin-mediated actin dynamics without perturbing other actin-binding protein interactions. As demonstrated by direct head-to-head comparison with jasplakinolide, miuraenamide A specifically competes with cofilin binding to F-actin while leaving gelsolin and Arp2/3 interactions intact [1]. Molecular dynamics simulations confirm that the bromophenol group of miuraenamide A interacts with actin residues Tyr133, Tyr143, and Phe352, shifting the D-loop and physically occluding the cofilin binding site [2]. This selectivity makes miuraenamide A the preferred chemical probe for dissecting cofilin-specific roles in cell migration, adhesion, and cytoskeletal reorganization, particularly in studies where jasplakinolide's broad, non-selective actin stabilization would confound interpretation [3].

SRF-Dependent Gene Expression Studies

Researchers investigating actin-dependent transcriptional regulation should prioritize miuraenamide A over other actin stabilizers based on its validated potency as an inducer of G-actin-dependent SRF target gene expression [1]. Transcriptome analysis in endothelial cells reveals that miuraenamide A and jasplakinolide produce distinct gene expression profiles despite similar cytoskeletal morphological effects [2]. This differential transcriptional activity positions miuraenamide A as a specialized tool for elucidating the actin-SRF-MRTF signaling axis, with applications in cardiovascular biology, fibrosis research, and cancer cell mechanotransduction studies [3].

Antifungal Lead vs. Phytopathogenic Oomycetes

Miuraenamide A offers a selective antifungal profile against Phytophthora species—a major agricultural pathogen causing root rot, blight, and crop devastation—with moderate activity against select fungi and yeasts but no antibacterial activity [1]. Both miuraenamide A and its iodinated analog miuraenamide B inhibit NADH oxidase with an IC50 of 50 μM, targeting the mitochondrial respiratory chain electron transfer system in a manner analogous to β-methoxyacrylate fungicides [2]. This defined mechanism and pathogen selectivity make miuraenamide A an attractive scaffold for agricultural antifungal development, particularly for Phytophthora infestans (potato late blight) and Phytophthora capsici control programs requiring reduced off-target ecological impact [3].

SAR Campaigns & Synthetic Access

Medicinal chemistry programs requiring gram-scale access to miuraenamide A and its derivatives should utilize the optimized total synthesis route achieving 3.2% overall yield—a 1.7-fold improvement over prior methods [1]. This synthetic accessibility, combined with the late-stage peptide modification strategy enabling rapid generation of halogenated and substitution-pattern variants [2], supports comprehensive SAR studies. Additionally, the validated heterologous biosynthetic platform in Myxococcus xanthus provides a complementary supply route with five-fold productivity gains over native fermentation [3], ensuring reliable compound availability for extended lead optimization campaigns.

Application
Selection Property
Validation Focus
Cofilin-specific actin dynamics research
Selective cofilin competition with F-actin
Cofilin pathway-response context; ABP interaction profile
Actin-dependent transcriptional regulation studies
Reported G-actin-dependent SRF induction
SRF-MRTF signaling endpoint context
Phytopathogenic oomycete screening
Selective antifungal profile against Phytophthora
NADH oxidase target context; Phytophthora panel
Structure-activity relationship campaigns
Accessible total synthesis route
Synthetic yield and derivative generation

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